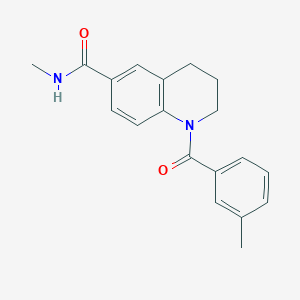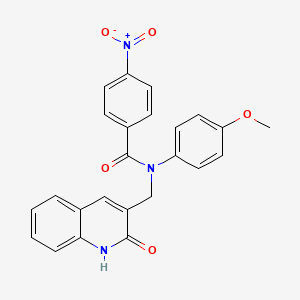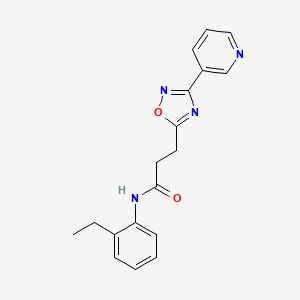
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide, also known as OPA-15406, is a compound that has gained attention in the field of scientific research due to its potential pharmacological properties. OPA-15406 is a synthetic compound that belongs to the class of oxadiazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, mediators of inflammation. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide also activates the caspase-3 pathway, which leads to apoptosis in cancer cells. The neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide are thought to be mediated by its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of Parkinson's disease. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its ability to inhibit COX-2 activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. However, one limitation of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the research on 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide include investigating its potential therapeutic effects in animal models of inflammatory diseases and cancer. Further studies are also needed to determine the optimal dosage and administration route for 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide. Additionally, the neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide need to be further explored in animal models of neurodegenerative diseases. The development of more soluble derivatives of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide could also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and N-(1-phenylethyl)acetamide in the presence of a base. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The yield of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential pharmacological properties such as anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has also been found to induce apoptosis (cell death) in cancer cells by activating the caspase-3 pathway. Additionally, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17(18-9-4-2-5-10-18)25-22(28)16-29-21-14-8-13-20(15-21)24-26-23(27-30-24)19-11-6-3-7-12-19/h2-15,17H,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCRFAKIAGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)



![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)



![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)

